Product packaging for 7-Hydroxy-6-methoxy-4-phenoxyquinazoline(Cat. No.:)

7-Hydroxy-6-methoxy-4-phenoxyquinazoline

カタログ番号: B8361353
分子量: 268.27 g/mol
InChIキー: GWSZZANIALCAJM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

7-Hydroxy-6-methoxy-4-phenoxyquinazoline is a chemical compound based on the quinazoline scaffold, a structure of significant interest in medicinal chemistry and drug discovery for its diverse biological activities . This particular derivative is supplied For Research Use Only and is strictly intended for laboratory investigations. It is not approved for diagnostic, therapeutic, or any personal uses. Quinazoline derivatives are extensively investigated as potent inhibitors of tyrosine kinase enzymes, which are critical targets in oncology research . Specifically, 4-phenoxyquinazoline compounds are recognized for their ability to target the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) tyrosine kinase families . These kinases play a pivotal role in cellular signaling pathways that regulate proliferation, survival, and angiogenesis; inhibiting them is a validated strategy for anti-cancer therapeutics . The 7-hydroxy-6-methoxy substitution pattern on the quinazoline core is a common pharmacophoric feature found in many bioactive molecules, suggesting its potential importance for interaction with kinase domains . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex quinazoline-based inhibitors . It also serves as a valuable reference standard or pharmacophore model for structure-activity relationship (SAR) studies, aiding in the design of novel ligands with enhanced selectivity and potency for specific kinase targets such as VEGFR2 . Its core structure shares features with established inhibitors, making it a compound of interest for probing biochemical mechanisms and developing new anti-angiogenic and anti-proliferative agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12N2O3 B8361353 7-Hydroxy-6-methoxy-4-phenoxyquinazoline

3D Structure

Interactive Chemical Structure Model





特性

分子式

C15H12N2O3

分子量

268.27 g/mol

IUPAC名

6-methoxy-4-phenoxyquinazolin-7-ol

InChI

InChI=1S/C15H12N2O3/c1-19-14-7-11-12(8-13(14)18)16-9-17-15(11)20-10-5-3-2-4-6-10/h2-9,18H,1H3

InChIキー

GWSZZANIALCAJM-UHFFFAOYSA-N

正規SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)OC3=CC=CC=C3)O

製品の起源

United States

Synthetic Methodologies for Quinazoline Derivatives and Analogues of 7 Hydroxy 6 Methoxy 4 Phenoxyquinazoline

Evolution of Synthetic Routes for the Quinazoline (B50416) Ring System

The construction of the quinazoline core has been a subject of extensive research, leading to a transition from classical condensation reactions to modern, more sophisticated catalytic methods. These advancements have enabled the synthesis of a wide array of substituted quinazolines with improved efficiency and substrate scope.

Classical Approaches and Modern Innovations

Historically, the synthesis of the quinazoline ring system relied on classical condensation methods. The Niementowski quinazoline synthesis, first described in 1895, involves the reaction of anthranilic acids with amides at high temperatures and is one of the most common traditional methods for preparing 4(3H)-quinazolinones. acgpubs.orgfrontiersin.orgnih.gov Another classical approach, the Gabriel synthesis, reported in 1903, involves the condensation of a reduced o-nitrobenzylamine intermediate with formic acid, followed by oxidation to yield the quinazoline. wikipedia.orgnih.gov While effective, these early methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, and the use of excess reagents. mdpi.comnih.gov

Modern innovations have sought to overcome these limitations by employing milder and more efficient reaction conditions. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times and often improving yields compared to conventional heating. frontiersin.orgnih.gov For instance, microwave-assisted Niementowski condensations have been shown to rapidly form the quinazolin-4-one ring. frontiersin.org Furthermore, the development of catalyst- and solvent-free methods, such as the one-pot, three-component reaction of 2-aminoaryl ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) under microwave irradiation, provides an eco-friendly alternative for the synthesis of quinazolines. nih.govresearchgate.net

Below is a table summarizing key classical and modern synthetic approaches for the quinazoline ring system.

MethodDescriptionAdvantagesDisadvantages
Niementowski Synthesis Reaction of anthranilic acids with amides. acgpubs.orgnih.govSimple starting materials.High temperatures, lengthy reaction times. frontiersin.org
Gabriel Synthesis Condensation of reduced o-nitrobenzylamine with formic acid, followed by oxidation. wikipedia.orgnih.govProvides the parent quinazoline.Multi-step process.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. frontiersin.orgnih.govReduced reaction times, improved yields. frontiersin.orgRequires specialized equipment.
Multi-component Reactions One-pot synthesis from multiple starting materials. nih.govresearchgate.netHigh atom economy, operational simplicity.Can be sensitive to reaction conditions.

Transition-Metal Catalyzed Synthesis of Quinazoline Frameworks

The advent of transition-metal catalysis has revolutionized the synthesis of quinazoline derivatives, offering milder reaction conditions, greater functional group tolerance, and novel pathways for ring construction. mdpi.comfrontiersin.orgnih.gov Catalysts based on metals such as manganese, iron, cobalt, and copper have been successfully employed in the synthesis of the quinazoline scaffold. mdpi.comfrontiersin.orgnih.govresearchgate.net

Manganese-catalyzed C-H activation reactions have been recognized as a powerful and sustainable tool due to the earth-abundance and low toxicity of manganese. mdpi.comnih.gov For example, a robust and reusable α-MnO₂ heterogeneous catalyst has been used for the synthesis of quinazolines from 2-aminobenzylamines and alcohols. frontiersin.org Iron catalysts, such as FeCl₂, have been utilized in the acceptorless dehydrogenative coupling of (2-aminophenyl)methanols with benzamides, providing an atom-economical and environmentally benign approach. researchgate.net

Cobalt-catalyzed reactions have also been developed, including the dehydrogenative annulation of 2-aminoaryl alcohols with nitriles under mild, ligand-free conditions. nih.govresearchgate.net Copper-catalyzed methods are also prevalent, such as the one-pot, three-component aerobic oxidative cyclization for the synthesis of quinazolines. nih.gov These transition-metal catalyzed reactions often proceed through C-H activation, cascade reactions, or intramolecular cyclizations, providing efficient access to a diverse range of quinazoline derivatives. mdpi.com

The following table provides examples of transition-metal catalyzed syntheses of the quinazoline framework.

Metal CatalystReaction TypeStarting MaterialsKey Features
Manganese (Mn)Acceptorless Dehydrogenative Coupling2-aminobenzyl alcohols and benzonitriles. nih.govEarth-abundant metal, advantageous strategy. nih.gov
Iron (Fe)Acceptorless Dehydrogenative Coupling(2-aminophenyl)methanols and benzamides. researchgate.netAtom-economical, environmentally benign. researchgate.net
Cobalt (Co)Dehydrogenative Annulation2-aminoaryl alcohols and nitriles. nih.govMild reaction conditions, ligand-free. nih.gov
Copper (Cu)One-pot Three-component Aerobic Oxidative Cyclization2-aminophenylketones, methylazaarenes, and ammonium acetate. nih.govEfficient, proceeds via C(sp³)-H amination. nih.gov

Strategies for Regioselective Functionalization at Quinazoline Core Positions

The biological activity of quinazoline derivatives is highly dependent on the nature and position of substituents on the quinazoline core. nih.gov Therefore, the development of regioselective functionalization methods is crucial for the synthesis of potent and selective compounds like 7-Hydroxy-6-methoxy-4-phenoxyquinazoline.

Introduction of Phenoxy Moieties at the C-4 Position

The introduction of a phenoxy group at the C-4 position of the quinazoline ring is a key step in the synthesis of this compound. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a halogen atom, most commonly chlorine, at the C-4 position is displaced by a phenoxide nucleophile.

The synthesis of the precursor, 4-chloroquinazoline, is often accomplished by treating the corresponding 4(3H)-quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). mdpi.comatlantis-press.com Subsequent reaction with a phenol (B47542) in the presence of a base affords the desired 4-phenoxyquinazoline (B3048288) derivative. An efficient synthesis of 4-phenoxyquinazoline derivatives has been reported using in situ generated aryne from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and cesium fluoride, which reacts with quinazolin-4(3H)-one. rsc.org

Numerous studies have demonstrated that in 2,4-dichloroquinazoline (B46505) precursors, SNAr reactions with various nucleophiles, including anilines and amines, consistently show regioselectivity for substitution at the C-4 position. nih.gov This inherent reactivity makes the C-4 position amenable to the introduction of a phenoxy group.

Synthetic Approaches for Hydroxyl and Methoxy (B1213986) Groups at C-6 and C-7

The introduction of hydroxyl and methoxy groups at the C-6 and C-7 positions of the quinazoline ring is critical for modulating the electronic properties and biological activity of the final compound. These substituents are often introduced early in the synthetic sequence, starting from appropriately substituted anthranilic acid derivatives or other benzene (B151609) precursors.

For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline (B1278641) has been achieved starting from methyl 4-hydroxy-3-methoxybenzoate. atlantis-press.comresearchgate.net This multi-step synthesis involves substitution, nitration, reduction, cyclization to form the quinazolinone ring, and finally chlorination. The benzyloxy group serves as a protecting group for the hydroxyl function at C-7, which can be deprotected in a later step to yield the free hydroxyl group.

The synthesis of 6,7-dimethoxy-substituted quinazolines is also well-established, often starting from 3,4-dimethoxyaniline (B48930) or related compounds. nih.govnih.gov These precursors can be converted to the corresponding anthranilic acid or other intermediates necessary for the construction of the quinazoline ring with the desired methoxy substitution pattern. The selective introduction or modification of these groups on a pre-formed quinazoline ring is more challenging but can be achieved through specific functionalization reactions.

Design and Synthesis of Novel Quinazoline Analogues with Structural Features Related to this compound

The quinazoline scaffold serves as a "privileged structure" in drug discovery, and minor structural modifications can lead to significant changes in biological activity. nih.gov The design and synthesis of novel analogues of this compound often involve modifications at the C-2, C-4, C-6, and C-7 positions to explore structure-activity relationships (SAR). nih.gov

For example, a variety of substituents can be introduced at the C-2 position by selecting different reagents during the ring formation step. mdpi.com The phenoxy group at the C-4 position can be replaced with other substituted phenoxy groups or various amino groups to probe the binding interactions with biological targets. nih.govmdpi.com Indeed, the 4-anilinoquinazoline moiety is a well-known pharmacophore in many anticancer agents. nih.gov

The methoxy group at C-6 and the hydroxyl group at C-7 are also key positions for modification. For instance, the hydroxyl group can be alkylated or acylated to produce a range of ethers and esters. The synthesis of 7-(4-(3-ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101) showcases a complex analogue where the C-6 hydroxyl group is functionalized with a long chain terminating in a hydroxamic acid. amazonaws.com Similarly, novel 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties have been synthesized, demonstrating the versatility of the hydroxyl group as a handle for further derivatization. nih.gov

The design of such analogues often employs computational methods, such as molecular docking, to predict the binding of the designed molecules to their target proteins, followed by chemical synthesis and biological evaluation. nih.gov The synthesis of these novel derivatives generally follows the established methodologies for quinazoline synthesis and functionalization, with the appropriate selection of starting materials and reagents to introduce the desired structural modifications.

Preclinical Pharmacological Investigations of Quinazoline Derivatives

In Vitro Biological Activity Assessments in Cellular Models

No studies detailing the in vitro biological activity of 7-Hydroxy-6-methoxy-4-phenoxyquinazoline in cellular models were identified.

Anticancer Activity Spectrum across Diverse Cell Lines

Information regarding the anticancer activity of this compound against any cancer cell lines is not available in the reviewed literature.

Antimicrobial and Antifungal Activity Evaluations

There are no available studies on the antimicrobial or antifungal properties of this compound.

Anti-inflammatory and Analgesic Effects

Research investigating the potential anti-inflammatory or analgesic effects of this compound has not been found.

Antioxidant Properties and Radical Scavenging Activity

Data on the antioxidant and radical scavenging capabilities of this compound are not present in the current body of scientific literature.

Other Investigated Pharmacological Modulations (e.g., Anticonvulsant, Antihypertensive, Antimalarial, Anti-diabetic)

No pharmacological studies investigating other potential activities, such as anticonvulsant, antihypertensive, antimalarial, or anti-diabetic effects, of this compound have been reported.

In Vivo Preclinical Efficacy Studies in Animal Models

No in vivo studies in animal models have been published regarding the preclinical efficacy of this compound for any therapeutic indication.

Structure Activity Relationship Sar Studies of 7 Hydroxy 6 Methoxy 4 Phenoxyquinazoline Analogues

Systematic Analysis of Substituent Effects on Biological Activity

The biological activity of quinazoline (B50416) derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine and benzene (B151609) rings. nih.gov Systematic modifications have revealed key structural requirements for potent pharmacological effects.

The pyrimidine portion of the quinazoline nucleus offers several sites for substitution, with positions C-2 and C-4 being particularly significant for modulating biological activity.

Position C-2: The substituent at the C-2 position plays a role in the activity profile. The presence of small groups like methyl or thiol, or substituted aromatic rings, can be essential for antimicrobial activities. nih.gov In the context of anticancer activity, various 2-aryl-substituted quinazolines have demonstrated antiproliferative potency. mdpi.com For instance, incorporating a substituted phenyl or naphthyl ring at this position has been a strategy in designing new analogues. mdpi.com

Position C-4: This position is critical for the interaction of quinazoline derivatives with their biological targets, especially protein kinases. The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR tyrosine kinase inhibition, where the anilino group binds in the ATP pocket. nih.govnih.gov The nature of the substituent at C-4 significantly influences potency and selectivity. SAR studies have shown that substitutions with groups like 4-propyl-quinazolinone, 4-pyrrolidin-quinazolinone, and 4-morpholinyl-quinazoline can yield potent antagonists for various receptors. nih.gov Generally, an amine or substituted amine at the 4th position can enhance antimicrobial activities. nih.gov Small lipophilic substituents on the benzene rings attached at position 4 have been shown to increase antiproliferative activity. nih.gov

PositionSubstituent TypeImpact on Biological ActivityReference Example
C-2Methyl, Thiol, Substituted ArylConsidered essential for antimicrobial activity. nih.gov2-Arylquinazolines as NorA efflux pump inhibitors. nih.gov
C-4Anilino GroupPotent and selective inhibition of EGFR tyrosine kinase. nih.govGefitinib, Erlotinib (EGFR inhibitors). nih.gov
C-4Substituted AminesCan improve antimicrobial activities. nih.gov4-anilinoquinazolines with electron-withdrawing groups show good anticancer activity. nih.gov
C-4Decylamine GroupBeneficial for antimicrobial activity. nih.gov2,4,6-trisubstituted quinazolines. nih.gov

Substitutions on the benzene ring of the quinazoline core are pivotal for fine-tuning the electronic properties, solubility, and steric interactions of the molecule, thereby affecting its potency and selectivity.

The introduction of electron-donating groups, such as methoxy (B1213986) groups, at the C-6 and C-7 positions generally enhances the inhibitory activity of quinazoline-based EGFR inhibitors. nih.gov Halogen atoms at the C-6 and C-8 positions have also been shown to improve antimicrobial activities. nih.gov Specifically, substitution with iodine at these positions can significantly boost antibacterial effects. nih.gov For anticancer activity, quinazoline derivatives featuring an alkyl-thiobenzothiazole side chain at the C-6 position have demonstrated notable biological activities. nih.gov Furthermore, modifications at the C-8 position, such as the introduction of a basic side chain, have been explored to identify optimal structural features for biological activity. mdpi.com

PositionSubstituent TypeImpact on Biological ActivityReference Example
C-6, C-7Electron-donating groups (e.g., dimethoxy)Increased inhibitory activity against EGFR. nih.govGefitinib, Erlotinib. nih.gov
C-6, C-8Halogen atoms (e.g., Iodo)Significantly improved antibacterial activity. nih.gov6,8-Diiodo-2-methyl-3-substituted-quinazolin-4(3H)-ones. nih.gov
C-6Alkyl-thiobenzothiazole side chainEnhanced anticancer activity. nih.govNovel 4-anilinoquinazolines. nih.gov
C-8Basic side chainExplored to optimize antiproliferative activity. mdpi.com2-substituted quinazolines with C-8 modifications. mdpi.com

The moiety at the C-4 position is crucial for anchoring the inhibitor to its target protein. In many kinase inhibitors, this is typically a substituted aniline group that forms a key hydrogen bond with the hinge region of the kinase domain. The phenoxy group in 7-Hydroxy-6-methoxy-4-phenoxyquinazoline serves a similar purpose, acting as a critical pharmacophoric element for target binding.

Computational studies, such as 3D-QSAR analyses, have helped to elucidate the structural requirements at this position. For EGFR inhibitors, contour maps indicate that specific steric and electronic features are necessary for high affinity. frontiersin.org The phenoxy ring can be substituted to explore hydrophobic pockets within the binding site, potentially enhancing potency and selectivity. The orientation and substitution pattern of this aryl group are defining factors for the efficacy of the entire molecule.

The substitution pattern at the C-6 and C-7 positions is a well-established determinant of activity in many classes of quinazoline-based inhibitors. nih.gov

Methoxy Groups: The presence of methoxy groups at C-6 and C-7 is a common feature in potent EGFR inhibitors. The 6,7-dimethoxy substitution is considered favorable for EGFR inhibition. nih.gov These electron-donating groups are thought to modulate the electronics of the quinazoline ring system, potentially affecting the pKa of the N-1 nitrogen, which is often involved in a crucial hydrogen bond with the kinase hinge region (e.g., with Met793 in EGFR).

Hydroxyl Groups: A hydroxyl group, as seen at C-7 in the parent compound, can also contribute significantly to the activity profile. It can act as both a hydrogen bond donor and acceptor, potentially forming additional interactions within the target's active site. The interplay between the hydroxyl and methoxy groups at these positions is critical. For instance, the compound 6-Hydroxy-7-methoxy-3H-quinazolin-4-one is a key intermediate in the synthesis of gefitinib, a potent EGFR inhibitor, highlighting the importance of this specific substitution pattern. Studies on receptor-interacting protein kinases (RIPKs) have also shown that tuning substitutions at positions 6 and 7 can lead to significant changes in potency and specificity. nih.gov

Influence of Substituents on the Benzene Ring (C-5, C-6, C-7, C-8)

Pharmacophore Identification and Development of Design Principles

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For quinazoline derivatives, several pharmacophore models have been developed to guide the design of new, more potent inhibitors.

These models are typically generated from a set of known active compounds and often include features such as:

Hydrogen bond acceptors (e.g., the N-1 and N-3 atoms of the pyrimidine ring).

Hydrogen bond donors.

Aromatic rings (representing the quinazoline core and substituents).

Hydrophobic features.

Ligand-based and structure-based pharmacophore models have been successfully used to screen compound libraries and identify novel quinazoline-based inhibitors for various targets, including acetylcholinesterase and EGFR. frontiersin.orgtandfonline.com For example, a validated pharmacophore model for acetylcholinesterase inhibitors was used as a pre-filter in a virtual screening workflow to identify new potential drug candidates. tandfonline.com These models serve as a foundational design principle, allowing medicinal chemists to prioritize which analogues to synthesize by predicting their potential for biological activity. tandfonline.com

Computational and in Silico Approaches in Quinazoline Research

Computational Assessment of Predicted Drug-Likeness Profiles

Therefore, the generation of a thorough and informative article focusing solely on this specific compound is not feasible at this time.

Future Research Directions and Therapeutic Potential of Quinazoline Derivatives

Strategies for Designing Next-Generation Quinazoline (B50416) Compounds with Optimized Efficacy and Selectivity

The development of next-generation quinazoline derivatives hinges on rational drug design strategies aimed at maximizing therapeutic efficacy while minimizing off-target effects. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing critical insights into how molecular modifications influence biological activity.

For the quinazoline core, substitutions at the C-4, C-6, and C-7 positions are particularly crucial for modulating activity and selectivity. unair.ac.idfrontiersin.org The 4-phenoxy group in the target compound is a key interaction point. Modifying the phenyl ring of this group with various substituents (e.g., electron-donating or electron-withdrawing groups) can fine-tune binding affinity and selectivity for target proteins. The 6-methoxy and 7-hydroxy groups also play a significant role. Studies have shown that electron-releasing groups at the C-6 and C-7 positions can enhance the activity of quinazoline-based inhibitors. frontiersin.org The interplay between these hydroxy and methoxy (B1213986) groups can influence factors like solubility and hydrogen bond formation within the target's active site. mdpi.com

Another powerful strategy is molecular hybridization, which involves combining the quinazoline scaffold with other pharmacologically active moieties. tandfonline.com This approach aims to create chimeric molecules that can interact with multiple targets or possess enhanced affinity for a single target. For instance, linking the quinazoline core to fragments like pyrimidine, triazole, or indole (B1671886) has led to hybrid compounds with potent anticancer activities. tandfonline.com

Table 1: Structure-Activity Relationship (SAR) Insights for Quinazoline Derivatives

Position of Substitution Type of Substituent Impact on Activity Reference
C-4 Anilino, Phenoxy Critical for binding to kinase domains. Modifications alter selectivity. ukaazpublications.com
C-6 Methoxy, Ethoxy Generally enhances potency against receptor tyrosine kinases. frontiersin.org
C-7 Methoxy, Hydroxy Influences solubility and hydrogen bonding capabilities. mdpi.com

Optimizing the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) is another critical aspect. Design strategies must balance high bioavailability with precise receptor selectivity to mitigate adverse effects and ensure the compound reaches its intended target in effective concentrations. nih.gov

Exploration of Novel Molecular Targets and Undiscovered Biological Pathways

While quinazoline derivatives are famously known as inhibitors of protein kinases, particularly receptor tyrosine kinases (RTKs) like EGFR and VEGFR, future research is expanding to identify novel molecular targets. unair.ac.idfrontiersin.orgresearchgate.net This exploration opens up possibilities for treating a wider range of diseases and overcoming resistance to existing therapies.

The versatility of the quinazoline scaffold allows it to interact with a diverse array of biological targets beyond kinases. unair.ac.id These include:

Dihydrofolate Reductase (DHFR): Some quinazolines act as antifolates, inhibiting DNA synthesis and cell proliferation, a mechanism used in cancer chemotherapy. unair.ac.idbiointerfaceresearch.com

Tubulin Polymerization: Certain derivatives can interfere with the formation of microtubules, leading to cell cycle arrest and apoptosis, similar to other well-known anticancer agents. unair.ac.idbiointerfaceresearch.com

Poly(ADP-ribose) Polymerase (PARP): PARP inhibitors are crucial in treating cancers with specific DNA repair deficiencies. Quinazoline-based PARP inhibitors have shown significant potential. unair.ac.id

Breast Cancer Resistance Protein (BCRP): Overcoming multidrug resistance is a major challenge in oncology. Some quinazolines can inhibit efflux pumps like BCRP, thereby restoring the efficacy of other chemotherapeutic drugs. unair.ac.id

Immune Checkpoints: Recent discoveries have shown that small-molecule quinazoline derivatives can inhibit the PD-1/PD-L1 interaction, a key pathway in tumor immunotherapy, thus restoring T-cell function against cancer cells. nih.gov

Table 2: Diverse Molecular Targets of Quinazoline Derivatives

Molecular Target Biological Pathway Therapeutic Area Reference(s)
EGFR, VEGFR, PDGFR Signal Transduction, Angiogenesis Oncology frontiersin.orgresearchgate.net
Dihydrofolate Reductase (DHFR) Nucleotide Biosynthesis Oncology unair.ac.idbiointerfaceresearch.com
Tubulin Cell Division, Cytoskeleton Formation Oncology unair.ac.id
PARP DNA Repair Oncology unair.ac.id
PD-1/PD-L1 Immune Regulation Immuno-oncology nih.gov
MET Kinase, ALK, AXL Signal Transduction Oncology tandfonline.com

By investigating these less-explored targets, researchers can potentially repurpose quinazoline derivatives for new therapeutic applications, including inflammatory diseases, metabolic disorders, and neurodegenerative conditions. researchgate.net

Development of Green and Sustainable Synthetic Methodologies for Quinazoline Architectures

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce environmental impact. The synthesis of the quinazoline core is an area ripe for such innovation, moving away from harsh conditions and hazardous solvents towards more sustainable alternatives.

Key green synthetic strategies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. ukaazpublications.compnas.org It offers significant advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), lower energy consumption, and often higher product yields. ukaazpublications.combiointerfaceresearch.com This technique has been successfully applied to various steps in quinazoline synthesis, including cyclization and condensation reactions. ukaazpublications.comnih.gov

Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another energy-efficient method. Ultrasonic irradiation can enhance reaction rates and yields by creating localized high-temperature and high-pressure zones through acoustic cavitation. unair.ac.idfrontiersin.orgtandfonline.com This method has been used for the clean, one-pot synthesis of quinazolinone derivatives. frontiersin.org

Table 3: Comparison of Synthetic Methodologies for Quinazoline Derivatives

Methodology Key Features Advantages Reference(s)
Conventional Heating Use of traditional solvents and heat sources. Well-established procedures. researchgate.net
Microwave-Assisted Uses microwave irradiation for heating. Rapid reaction times, higher yields, energy efficient. ukaazpublications.comnih.govpnas.org
Ultrasound-Assisted Uses ultrasonic waves to promote reaction. Shorter reaction times, high yields, clean synthesis. unair.ac.idfrontiersin.orgtandfonline.com
Green Catalysis Employs recyclable or earth-abundant metal catalysts. Reduced waste, lower cost, sustainable. mdpi.comrsc.org

These sustainable methodologies not only reduce the ecological footprint of drug manufacturing but also often lead to more efficient and cost-effective production pathways. nih.gov

Integration of Advanced Computational and Experimental Techniques for Accelerated Drug Discovery

The synergy between computational modeling and advanced experimental methods has revolutionized the drug discovery pipeline, making it faster and more efficient. For quinazoline derivatives, these techniques are indispensable for identifying promising lead compounds and understanding their mechanisms of action.

Computational (In Silico) Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand (like 7-Hydroxy-6-methoxy-4-phenoxyquinazoline) when bound to a specific protein target. unair.ac.idukaazpublications.comnih.gov It helps in understanding the binding interactions, such as hydrogen bonds and hydrophobic interactions, and provides a "binding score" to rank potential drug candidates. unair.ac.idacs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.orgbiointerfaceresearch.com 3D-QSAR models, like CoMFA and CoMSIA, use contour maps to visualize how different structural features (steric, electrostatic) contribute to activity, guiding the design of more potent molecules. frontiersin.orgmdpi.com

Virtual Screening: This method involves computationally screening large libraries of chemical compounds against a specific drug target to identify those with the highest probability of binding. nih.govrjsocmed.comnih.gov It allows researchers to test millions of virtual compounds quickly, prioritizing a smaller, more manageable number for actual synthesis and testing. rjsocmed.com

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, confirming the stability of the binding interactions predicted by molecular docking. frontiersin.orgnih.gov

Advanced Experimental Techniques:

High-Throughput Screening (HTS): HTS allows for the rapid testing of thousands to millions of real compounds for a specific biological activity. pnas.org Quantitative HTS (qHTS) takes this a step further by testing compounds at multiple concentrations, providing dose-response curves and detailed structure-activity relationship data directly from the primary screen. pnas.org

Flow Chemistry: This technique involves performing chemical reactions in a continuous stream rather than in a batch. It allows for better control over reaction parameters, improved safety, and easier scalability, accelerating the synthesis of compound libraries for screening. youtube.com

By integrating these advanced computational and experimental tools, the drug discovery process is significantly accelerated. Promising candidates can be identified and optimized in silico before being synthesized, saving considerable time and resources. researchgate.net

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Hydroxy-6-methoxy-4-phenoxyquinazoline, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential steps such as nitration, cyclization, and chlorination. For example, starting from methyl 4-hydroxy-3-methoxybenzoate, nitration with HNO₃/H₂SO₄ followed by reduction with Fe/HCl yields intermediates. Cyclization using POCl₃ or PCl₅ under reflux (90–110°C) is critical for quinazoline ring formation . Optimizing chlorination with SOCl₂ or PCl₃ at 60–80°C improves yields to ~85–90% . Key variables include temperature control, stoichiometry of chlorinating agents, and solvent purity.
StepReagents/ConditionsYield (%)Source
CyclizationPOCl₃, reflux, 4h80–85
ChlorinationSOCl₂, 70°C, 2h90

Q. Which spectroscopic techniques are most reliable for characterizing this compound derivatives?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm; aromatic protons at δ 6.8–8.3 ppm) . High-resolution mass spectrometry (HRMS) resolves molecular ion peaks (e.g., [M+H]⁺ at m/z 338 for the base compound) . FT-IR identifies hydroxyl (3200–3400 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) groups. X-ray crystallography (e.g., CCDC deposition) validates planar quinazoline systems and dihedral angles (e.g., 81.18° between quinazoline and adjacent rings) .

Q. What are the primary biological targets of this compound in pharmacological studies?

  • Methodological Answer : The quinazoline core inhibits tyrosine kinases (e.g., EGFR, HER2) via competitive binding to ATP pockets. Assays include:

  • Kinase inhibition assays (IC₅₀ values < 100 nM for EGFR mutants) .
  • Cell viability assays (MTT/WST-1) in cancer lines (e.g., A549, MCF-7) with EC₅₀ ~10–50 µM .
  • Molecular docking (AutoDock Vina) to predict binding poses with catalytic lysine residues (e.g., Lys745 in EGFR) .

Advanced Research Questions

Q. How can contradictory data on the compound’s kinase selectivity be resolved?

  • Methodological Answer : Discrepancies arise from assay conditions (e.g., ATP concentration, enzyme isoforms). Use orthogonal validation :

  • Biochemical assays (e.g., ADP-Glo™) under standardized ATP levels (1–10 µM) .
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells .
  • Proteome-wide profiling (KinomeScan) to identify off-target effects .

Q. What computational strategies improve the design of this compound analogs with enhanced solubility?

  • Methodological Answer :

  • DFT calculations (Gaussian 09) predict logP and pKa to guide substituent selection (e.g., replacing methoxy with morpholine increases solubility by 3-fold) .
  • Molecular dynamics simulations (GROMACS) assess hydration free energy and aggregation propensity .
  • QSPR models correlate structural descriptors (e.g., topological polar surface area >80 Ų) with experimental solubility data .

Q. How does the stereochemistry of substituents (e.g., phenoxy groups) influence pharmacological activity?

  • Methodological Answer : Chiral centers (e.g., (R)- vs. (S)-phenethylamine) alter binding kinetics.

  • Enantiomeric resolution via chiral HPLC (Chiralpak IA column, hexane/EtOH) .
  • Pharmacophore modeling (MOE) identifies stereospecific interactions (e.g., (R)-isomers show 10x higher EGFR affinity due to hydrophobic pocket fit) .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24h) and analyze by HPLC. Methoxy groups are stable, but hydroxyl groups oxidize at pH >10 .
  • Plasma stability assays (rat/human plasma, 37°C): Monitor degradation over 6h. T½ >4h indicates suitability for in vivo studies .

Data Contradiction Analysis

Q. Why do conflicting reports exist on the compound’s efficacy in neurological models?

  • Methodological Answer : Variability stems from blood-brain barrier (BBB) penetration. Address via:

  • PAMPA-BBB assay : LogBB < -1 indicates poor CNS uptake .
  • Structural modifications : Introduce fluorine or tertiary amines to improve BBB permeability (e.g., 4-(4-chloro-2,6-difluoroanilino) analogs show 2x higher brain/plasma ratios) .

Comparative Methodological Tables

Table 1 : Impact of Functional Group Modifications on Activity

SubstituentBiological Activity (IC₅₀, EGFR)Solubility (mg/mL)
6-Methoxy15 nM0.2
6-Hydroxy120 nM1.5
6-Morpholine25 nM0.8

Table 2 : Reaction Optimization for Key Intermediates

IntermediateOptimal ConditionsYield (%)Purity (HPLC)
Nitro-derivativeHNO₃/H₂SO₄, 0°C, 2h7598%
Cyclized productPOCl₃, 100°C, 4h8595%

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。